molecular formula C17H14ClNO2S2 B2611517 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2380181-84-8

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No. B2611517
CAS RN: 2380181-84-8
M. Wt: 363.87
InChI Key: GSDBPZGJIGWFLE-UHFFFAOYSA-N
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Description

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been found to exhibit various pharmacological activities.

Scientific Research Applications

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function. 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A has also been studied for its potential use in the treatment of cardiovascular diseases and metabolic disorders.

Mechanism of Action

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A exerts its pharmacological activities by modulating various signaling pathways in the body. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A also modulates the activity of various enzymes and receptors involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and to inhibit the activation of inflammatory cells, such as macrophages and microglia. In addition, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animal models. 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A has several advantages for lab experiments. It is a stable compound that can be easily synthesized using palladium-catalyzed cross-coupling reactions. It exhibits potent pharmacological activities at low concentrations, making it a useful tool for studying various signaling pathways in the body. However, there are also some limitations to using 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A. One potential direction is the development of more potent analogs of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A that exhibit improved pharmacological activities. Another direction is the investigation of the molecular mechanisms underlying the effects of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A on various signaling pathways in the body. In addition, the therapeutic potential of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A in various disease models should be further explored, including its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

Synthesis Methods

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide A can be synthesized using various methods, including the reaction of 2-chlorothiophene-3-carboxylic acid with 4-(2-hydroxyethyl)phenylboronic acid, followed by the reaction with 2-thiophenecarboxamide. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-thiophenecarboxamide, followed by the reaction with 4-(2-hydroxyethyl)phenylboronic acid. Both methods involve the use of palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S2/c18-16-8-7-15(23-16)17(21)19-10-13(20)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDBPZGJIGWFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide

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